molecular formula C20H22N2O3 B2996975 (2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2108481-92-9

(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2996975
CAS RN: 2108481-92-9
M. Wt: 338.407
InChI Key: LGLZGVNGDCWCPG-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality (2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound has been studied for its crystal and molecular structure. For instance, Lakshminarayana et al. (2009) conducted a study on a similar compound, focusing on its synthesis and characterization through spectroscopic and X-ray diffraction (XRD) study, revealing detailed structural information (Lakshminarayana et al., 2009).

Synthesis and Stereochemical Determination

The compound has been explored in the context of synthesizing active metabolites. Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor, which is structurally related to the compound (Chen et al., 2010).

Optical Properties and Material Synthesis

The compound has been utilized in the synthesis of materials with specific optical properties. For example, Volpi et al. (2017) synthesized derivatives with significant Stokes' shift, demonstrating the compound's utility in creating luminescent materials (Volpi et al., 2017).

Synthesis of Highly Functionalized Azabicyclo[3.2.1]octane Moieties

Rumbo et al. (1996) explored the transformation of related compounds into ylides capable of cycloaddition, allowing the synthesis of azabicyclo[3.2.1]octane moieties, which can be converted to various alkaloids (Rumbo et al., 1996).

Synthesis and Properties of Derivatives

Oda et al. (2012) reported the synthesis of 2-(2-methoxyphenyl)-1-azaazulene derivatives, including structural and absorption/emission behavior analysis, indicating the compound's relevance in chemical synthesis and property investigation (Oda et al., 2012).

Molecular Structure and Electronic Properties

The compound has been studied for its molecular structure and electronic properties, as shown by Cojocaru et al. (2013), who conducted theoretical and experimental studies on a pyridylindolizine derivative containing phenyl and phenacyl groups (Cojocaru et al., 2013).

properties

IUPAC Name

(2-methoxyphenyl)-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-24-18-7-3-2-6-17(18)20(23)22-14-9-10-15(22)13-16(12-14)25-19-8-4-5-11-21-19/h2-8,11,14-16H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLZGVNGDCWCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

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